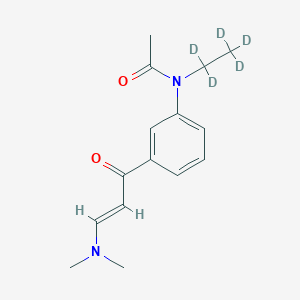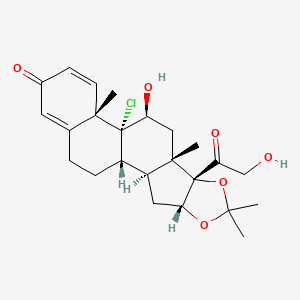
(1R,4S)-(R)-Bicalutamide Sulfide Camphanic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Camphanic acid is a compound that has been studied . It is known to have a molecular weight of 198.22 and a melting point of 200-202°C . Its IUPAC name is (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid .
Physical And Chemical Properties Analysis
Camphanic acid is known to be a solid at room temperature . Its melting point is 200-202°C . More specific physical and chemical properties would require additional data.Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4S)-(R)-Bicalutamide Sulfide Camphanic Acid Ester involves the conversion of Bicalutamide to its sulfide derivative, followed by esterification with Camphanic Acid. The stereochemistry of the final product is determined by the stereochemistry of the starting material, (R)-Bicalutamide.", "Starting Materials": [ "Bicalutamide", "Thionyl chloride", "Sodium sulfide", "Camphanic Acid", "Dimethylformamide", "Triethylamine", "Methanol", "Diethyl ether" ], "Reaction": [ "Bicalutamide is treated with thionyl chloride and dimethylformamide to form the corresponding acid chloride intermediate.", "The acid chloride intermediate is then reacted with sodium sulfide to form the sulfide derivative of Bicalutamide.", "The sulfide derivative is then esterified with Camphanic Acid in the presence of triethylamine and methanol.", "The resulting ester is purified by recrystallization from diethyl ether to yield (1R,4S)-(R)-Bicalutamide Sulfide Camphanic Acid Ester." ] } | |
CAS No. |
113299-39-1 |
Molecular Formula |
C28H26F4N2O5S |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfanyl-2-methyl-1-oxopropan-2-yl] (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C28H26F4N2O5S/c1-24(2)25(3)11-12-27(24,39-22(25)36)23(37)38-26(4,15-40-19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25-,26+,27+/m1/s1 |
InChI Key |
ZEXRBUPXOYHBRU-PVHODMMVSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O[C@@](C)(CSC3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CSC3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Synonyms |
[1R-[1α(R*),4β]]-4,7,7-Trimethyl-3-oxo-1-[[[4-cyano-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-[(4-fluorophenyl)thio]-1-methylethyl Ester 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid; (1R,4S)-(R)-1-((4-Cyano-3-(trifluoromethyl)phenyl)amino)-3-((4-fl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)


![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)


![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)

